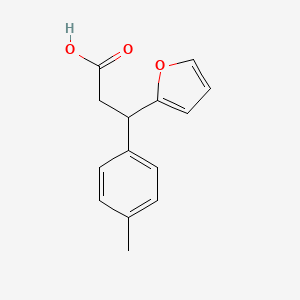![molecular formula C25H27FN6O4 B2938221 1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one CAS No. 1242904-78-4](/img/structure/B2938221.png)
1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C25H27FN6O4 and its molecular weight is 494.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Triazoles and triazolothiadiazines can interact with a variety of enzymes and receptors in the biological system . They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
The mode of action of these compounds is likely related to their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
The exact biochemical pathways affected by these compounds would depend on their specific targets. For example, if they act as enzyme inhibitors, they could affect the biochemical pathways that are regulated by those enzymes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
Result of Action
The molecular and cellular effects of these compounds’ actions would depend on their specific targets and modes of action. For example, if they act as enzyme inhibitors, they could inhibit the activity of those enzymes, leading to changes in the cells’ biochemical processes .
Propriétés
IUPAC Name |
N-butan-2-yl-3-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O4/c1-3-16(2)28-21(33)12-13-30-23(35)19-6-4-5-7-20(19)32-24(30)29-31(25(32)36)15-22(34)27-14-17-8-10-18(26)11-9-17/h4-11,16H,3,12-15H2,1-2H3,(H,27,34)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVXKABDTWIVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
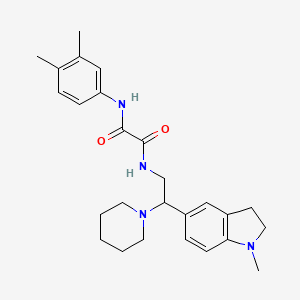
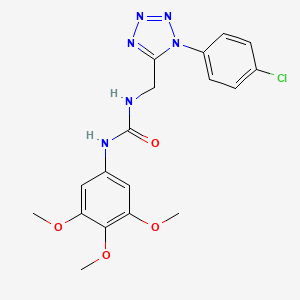
![5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2938140.png)
![Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate](/img/structure/B2938142.png)
![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)
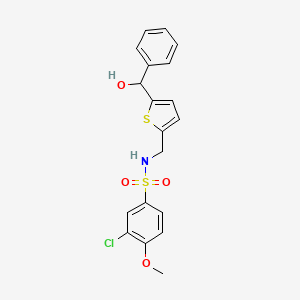
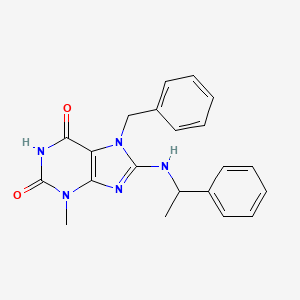
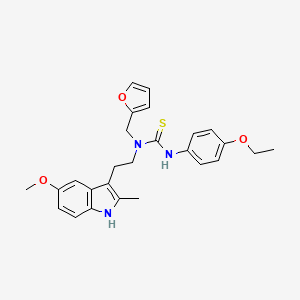
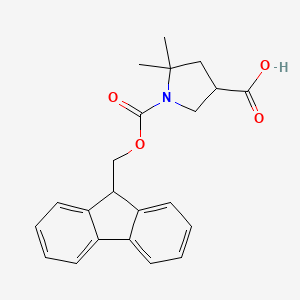
![2-(3-(ethylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2938157.png)
![tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate](/img/structure/B2938158.png)
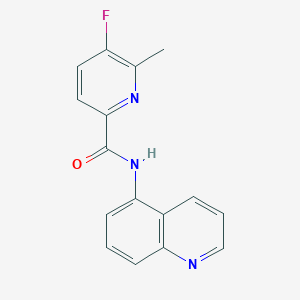
![2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2938160.png)
